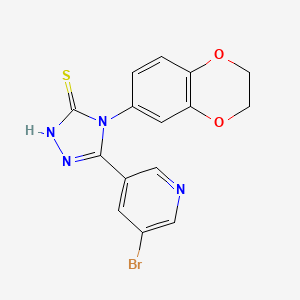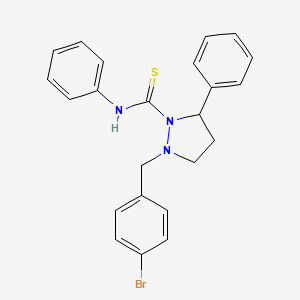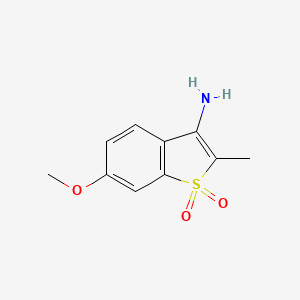![molecular formula C17H17BrN6O2S B11055874 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055874.png)
6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that features a combination of pyrazole, triazole, and thiadiazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones, while the triazole ring is typically formed via the cyclization of hydrazides with carboxylic acids or their derivatives. The thiadiazole ring is often synthesized through the reaction of thiosemicarbazides with carbon disulfide.
Industrial production methods for such complex compounds usually involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
4-{6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s heterocyclic rings are known for their biological activity, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-{6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with various molecular targets. The compound’s heterocyclic rings can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, which are involved in disease pathways.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, triazole, and thiadiazole rings. Some examples are:
- 4-{6-[1-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER
- 4-{6-[1-(4-FLUORO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 4-{6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER lies in its specific combination of substituents, which can result in distinct reactivity and biological activity.
Properties
Molecular Formula |
C17H17BrN6O2S |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
6-[1-(4-bromo-3-methylpyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H17BrN6O2S/c1-9-12(18)8-23(21-9)10(2)16-22-24-15(19-20-17(24)27-16)11-5-6-13(25-3)14(7-11)26-4/h5-8,10H,1-4H3 |
InChI Key |
RLIRBPYNAWCPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11055799.png)
![methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11055803.png)
![6-methyl-3-({2-oxo-2-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethyl}sulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11055804.png)


![7-(2,4-dimethoxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11055813.png)
![(2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B11055821.png)

![methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11055836.png)

![9-(1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11055855.png)
![Methyl 9,9-dimethyl-12-(4-methylphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B11055857.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11055858.png)
